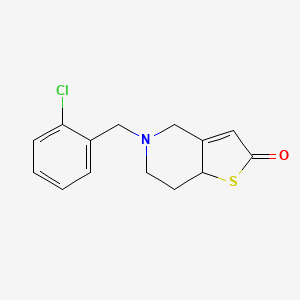

2-Oxoticlopidine

描述

2-Oxoticlopidine belongs to the class of organic compounds known as n-benzylpiperidines. These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Synthesis Analysis

A novel analytical approach has been developed for the determination of selected drugs and their metabolites in human urine, based on a miniaturized extraction technique . This method was successfully applied to the quantitation of selected compounds including 2-Oxoticlopidine .Molecular Structure Analysis

The molecular formula of 2-Oxoticlopidine is C14H14ClNOS . The structure of 2-Oxoticlopidine can be found in various databases such as DrugBank and ChemSpider .Chemical Reactions Analysis

In vitro incubation of ticlopidine with both enzymes yielded the same set of metabolites: 7-hydroxyticlopidine (M1), 2-oxoticlopidine (M2), 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium metabolite (M3), 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium metabolite (M4), ticlopidine N-oxide (M5), and ticlopidine S-oxide dimer, a dimerization product of ticlopidine S-oxide (M6) .Physical And Chemical Properties Analysis

The predicted properties of 2-Oxoticlopidine include water solubility of 0.0647 mg/mL, logP of 3.02, logS of -3.6, pKa (Strongest Acidic) of 8.49, pKa (Strongest Basic) of 6.56, Hydrogen Acceptor Count of 2, Hydrogen Donor Count of 0, Polar Surface Area of 20.31 Å2, Rotatable Bond Count of 2, Refractivity of 77.41 m3·mol-1, Polarizability of 28.68 Å3, Number of Rings of 3, and Bioavailability of 1 .科学研究应用

1. Analytical Chemistry

2-Oxoticlopidine has been explored in analytical chemistry. A study by Stübiger et al. (2010) introduced 6-Aza-2-thiothymine (ATT) as a novel matrix system for the analysis of oxidized phospholipids (OxPLs) using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). ATT, when used with specific chaotropic reagents, acted as OxPL ionization enhancers, offering significant advantages for highly sensitive OxPL profiling by MALDI-MS in biological samples, such as human plasma (Stübiger et al., 2010).

2. Sleep Disorders

In the field of sleep disorders, the hypocretin/orexin (HCRT/OX) system has been a focus of research. Chow and Cao (2016) highlighted the role of the HCRT/OX system in sleep-wake regulation, particularly in the context of narcolepsy-cataplexy. The study reviewed the development of HCRT/OX agonists and antagonists for treating sleep disorders, marking significant clinical progress in this area (Chow & Cao, 2016).

3. Antimicrobial Applications

The study of magainin 2, an antimicrobial peptide, and its effects on phospholipids was conducted by Matsuzaki et al. (1996). They investigated the flip-flop rates of phospholipids in the presence of magainin 2, finding that the peptide accelerated the flip-flop half-lives of lipids to an order of minutes, suggesting pore-mediated flip-flop and potential antimicrobial applications (Matsuzaki et al., 1996).

4. Cardiovascular Research

Oxidized phospholipids (OxPLs) have been linked to atherosclerosis. Berliner and Watson (2005) discussed the role of specific OxPLs as regulators of many cell types in the vessel wall, influencing endothelial cells, and identified receptors and signaling pathways associated with OxPL action. This research emphasized the importance of OxPLs in all stages of atherosclerosis (Berliner & Watson, 2005).

5. Neurobiology

In neurobiology, OX2 glycoprotein, which can be related to 2-oxoticlopidine structures, was studied for its expression on various cells including neurons. Wright et al. (2001) reported on the distribution of the human homologue of the rat OX2 glycoprotein, suggesting its potential role in regulating myeloid cell activity across various tissues (Wright et al., 2001).

未来方向

属性

IUPAC Name |

5-[(2-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZQIXWGIZIETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003423 | |

| Record name | 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxoticlopidine | |

CAS RN |

83427-51-4 | |

| Record name | Pcr 3787 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083427514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

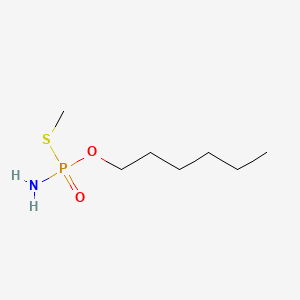

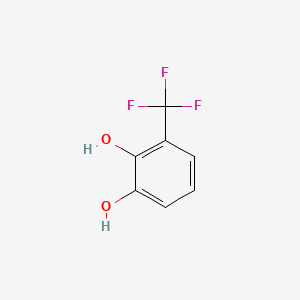

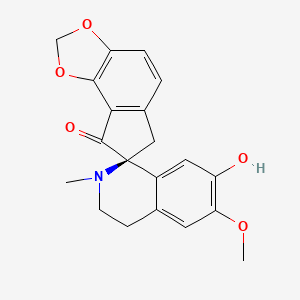

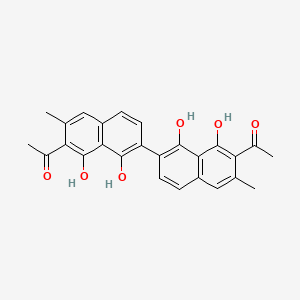

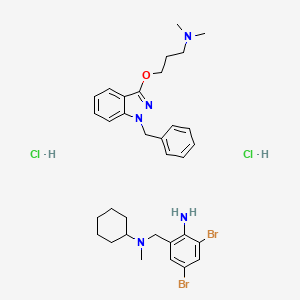

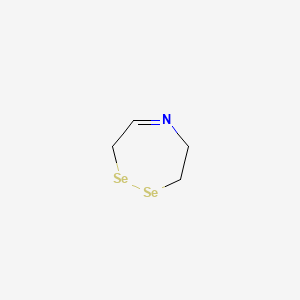

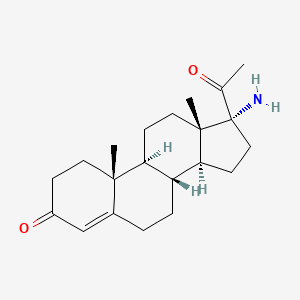

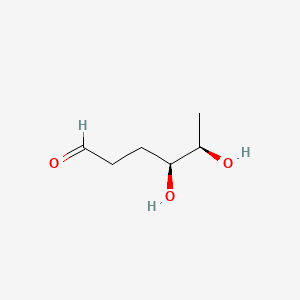

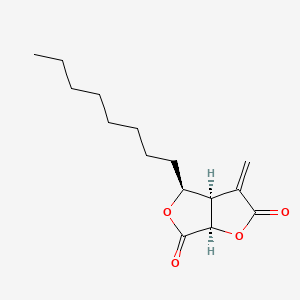

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。